3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C30H20O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
9-methyl-5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C30H20O3/c1-19-29-26(16-25-24(17-28(31)33-30(19)25)22-10-6-3-7-11-22)27(18-32-29)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-18H,1H3 |
InChI Key |
MFZBIZIKRDFKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC(=O)O2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the preparation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid in the presence of a palladium catalyst.
Cyclization: The biphenyl derivative undergoes cyclization with a suitable furochromenone precursor under acidic or basic conditions to form the furochromenone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or carbonyl groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and receptor binding. Its structural complexity makes it a valuable tool for probing biological systems and understanding molecular recognition processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 5
Compound A : 3-(4-Biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
- Molecular Formula : C₂₇H₂₂O₃
- Average Mass : 394.470 g/mol
- Key Difference : Replacement of the phenyl group with a propyl chain reduces steric bulk and molecular weight.
Compound B : 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone
- Molecular Formula : C₂₄H₁₇ClN₂O₂
- Average Mass : 400.098 g/mol
- Key Difference : Introduction of a chlorine atom on the phenyl ring and a hydrazone moiety .
Substitution at Position 3
Compound C : 5-(4-Methoxyphenyl)-9-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one
- Molecular Formula : C₂₅H₂₀O₄
- Average Mass : 396.4 g/mol
- Key Difference : A methoxy group on the phenyl ring at position 5 and a methylphenyl group at position 3.
- Impact : Increased polarity (TPSA = 48.7 Ų) enhances aqueous solubility but may reduce membrane permeability. The methoxy group can participate in hydrogen bonding, altering binding affinity .
Functionalization of the Core Structure
Compound D : (Z)-3-[(3,4-Dihydroxystyryl)]-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione
- Key Features : A dihydroxystyryl side chain and piperazinylmethyl group .
- Impact : The dihydroxystyryl moiety enhances cytotoxicity (IC₅₀ = 2.63–7.59 mg/mL against MCF-7 cells), likely via intercalation or radical generation. The piperazine group improves solubility and bioavailability .
Compound E : 9-Methoxy-7H-furo[3,2-g]chromen-7-one (Methoxsalen)
Key Research Findings
- Synthetic Flexibility : Derivatives are synthesized via coupling reactions in THF, as seen in the preparation of 9a (CYP3A4 inhibitors) .
- Structure-Activity Relationships (SAR): Bulky groups (e.g., biphenylyl) at position 3 improve immunoproteasome inhibition but may reduce solubility. Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, critical for covalent inhibitor design . Polar substituents (e.g., methoxy, hydrazone) balance lipophilicity and solubility .
Biological Activity
3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromenone class. Its unique structure combines a biphenyl moiety with a furochromenone core, which has been investigated for various biological activities, particularly its potential therapeutic effects.
- Molecular Formula : C27H22O3
- Molecular Weight : 394.5 g/mol
- IUPAC Name : 9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one
- CAS Number : 374768-07-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in the inflammatory response. The compound's structure allows it to bind effectively to these enzymes, thereby modulating their activity.
Anti-inflammatory Activity
Research indicates that this compound shows significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
Safety and Toxicology
Safety assessments reveal that while the compound exhibits promising biological activity, it also poses some risks. It has been classified as causing skin and eye irritation upon exposure, indicating the need for careful handling during laboratory use . Long-term toxicity studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
